1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride
Overview
Description
1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2F3N2 and its molecular weight is 317.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds
Mode of Action
The mode of action would depend on the specific target of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Pyrrolidine derivatives are often designed to optimize these properties .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in detoxification and clearance of foreign substances from the body, such as pregnane X receptor . The nature of these interactions often involves binding to specific sites on the enzymes, leading to either inhibition or activation of their activity. Additionally, the compound’s structure allows it to interact with enantioselective proteins, which can result in different biological profiles depending on the spatial orientation of its substituents .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cell signaling pathways can lead to changes in the expression of genes involved in detoxification processes . Furthermore, its impact on cellular metabolism can result in alterations in the levels of specific metabolites, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space, contributing to its binding interactions with target proteins . These interactions can lead to the inhibition of enzymes such as pregnane X receptor, which plays a role in the detoxification of foreign substances . Additionally, the compound’s structure enables it to modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites with different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the activation of detoxification pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as pregnane X receptor influences the detoxification and clearance of foreign substances from the body . Additionally, its impact on metabolic pathways can result in changes in the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to bind to specific transporters, facilitating its movement across cellular membranes . This interaction can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s structure enables it to interact with targeting signals, leading to its localization within specific subcellular compartments . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
Properties
IUPAC Name |
1-methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c1-17-6-9(11(16)7-17)8-4-2-3-5-10(8)12(13,14)15;;/h2-5,9,11H,6-7,16H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAMZDGNSDORME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC=CC=C2C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.